Sotolone - 28664-35-9

Sotolone

Catalog Number: EVT-305412
CAS Number: 28664-35-9
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sotolone, commonly referred to as sotolone, is a heterocyclic compound found naturally in a variety of foods and plants. It is particularly notable for its potent aroma, described as having caramel-like, seasoning-like, or savory notes, even at low concentrations. [, , , , , ] This makes it a significant aroma compound in various food products like soy sauce, fenugreek seeds, and roasted coffee. [, , , , ] Sotolone exists as two enantiomers, (R)-sotolone and (S)-sotolone, each with distinct odor characteristics and potencies. []

4-Hydroxy-L-isoleucine (HIL)

  • Compound Description: 4-Hydroxy-L-isoleucine (HIL) is a naturally occurring amino acid found in fenugreek seeds. It serves as a direct precursor to sotolone. Studies have demonstrated that sotolone can be generated from HIL through thermal degradation in the presence of carbonyl compounds like methylglyoxal. [, ]
  • Relevance: HIL is a crucial precursor to sotolone. The thermal degradation of HIL, particularly through oxidative deamination in the presence of carbonyl compounds, is a key pathway for sotolone formation in food systems. [, ]

3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone

  • Compound Description: This compound is a lactone and a direct precursor to sotolone. Research suggests it is formed as an intermediate during the thermal degradation of HIL, and its presence can significantly enhance sotolone yield compared to using HIL alone. [, ]
  • Relevance: This lactone is an important intermediate in the formation of sotolone from HIL. Its higher reactivity compared to HIL makes it a more efficient precursor for sotolone production. [, ]

Methylglyoxal

  • Compound Description: Methylglyoxal is a highly reactive alpha-dicarbonyl compound commonly found in food and biological systems. It plays a crucial role in the Maillard reaction. Studies have identified methylglyoxal as a key reactant in the formation of sotolone from both HIL and its lactone. [, ]
  • Relevance: Methylglyoxal is a crucial reactant in the formation of sotolone from its precursors. Its high reactivity makes it a significant contributor to the generation of sotolone during thermal food processing. [, ]
  • Compound Description: This compound is formed as a byproduct during the thermal degradation of HIL, particularly through Strecker degradation. This reaction competes with sotolone formation, potentially lowering its yield. []
  • Relevance: The formation of 3-hydroxy-2-methylbutanal highlights a competitive reaction pathway during sotolone formation from HIL. Understanding the factors influencing these competing reactions is crucial for optimizing sotolone production. []

4,5-Dimethylfuran-2,3-dione

  • Compound Description: Research suggests this compound is an essential intermediate in the formation of 3-amino-4,5-dimethyl-2(5H)-furanone. It is formed through pathways involving pyruvic acid and a formaldehyde source or glyoxylic acid and acetaldehyde. []
  • Relevance: 4,5-Dimethylfuran-2,3-dione is a key intermediate in the formation of 3-amino-4,5-dimethyl-2(5H)-furanone, which is itself a direct precursor to sotolone. Its formation and subsequent reactions are crucial for sotolone generation. []

Furaneol (4-Hydroxy-2,5-dimethyl-3(2H)-furanone)

  • Compound Description: Furaneol is a structurally similar furanone to sotolone, sharing a furanone ring but with different substituents. Both contribute significantly to food aromas, but with distinct odor qualities. Furaneol possesses a caramel-like odor, unlike sotolone's savory note. [, , ]
  • Relevance: While structurally similar to sotolone, Furaneol exhibits a distinct caramel-like odor, highlighting the impact of even minor structural changes on odor perception. This difference also suggests that both compounds activate different odorant receptors. [, , ]

Homofuraneol

  • Compound Description: Homofuraneol is a structural analog of Furaneol and, like Furaneol, also specifically activates the odorant receptor OR5M3. This activation suggests a shared mechanism for these structurally-related furanones. []
  • Relevance: Homofuraneol's ability to activate OR5M3, similar to Furaneol, further emphasizes the structure-activity relationship among furanones. While it does not directly relate to sotolone's activity, it provides valuable insight into the olfactory perception of this class of compounds. []

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone (Maple furanone)

  • Compound Description: Like sotolone, this compound is a furanone contributing to the aroma profile of various foods, notably maple syrup. Both compounds share a similar structure, differing in their substituents on the furanone ring, leading to distinct but related odor characteristics. [, ]
  • Relevance: 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone's structural similarity and shared furanone ring with sotolone highlights their common origin and potential for similar formation pathways in food systems. This compound emphasizes the significance of furanones as a class of important aroma compounds. [, ]

(2E,4E,6Z)-Nona-2,4,6-trienal

  • Compound Description: This compound, with an oatmeal-like odor, was identified along with sotolone as a key contributor to the characteristic aroma of fresh walnuts. Despite their structural differences, both compounds, in combination, create the unique sensory profile of walnuts. []
  • Relevance: While structurally unrelated to sotolone, (2E,4E,6Z)-nona-2,4,6-trienal highlights the complexity of food aromas where even structurally diverse compounds can synergistically contribute to the overall sensory perception. This finding underscores the importance of studying aroma profiles holistically rather than focusing on single molecules in isolation. []
Source and Classification

Sotolon is primarily derived from the degradation of threonine, an amino acid, and can also be synthesized through various chemical reactions involving α-ketobutyric acid and acetaldehyde . It is classified as a flavoring agent and a model compound in furanone chemistry, making it significant in both biological and industrial contexts .

Synthesis Analysis

The synthesis of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one can be achieved through several methods:

  1. Condensation Reaction: The most common method involves the condensation of α-ketobutyric acid with acetaldehyde. This reaction typically requires controlled conditions to ensure high yields and purity .
  2. Photochemical Methods: Another approach includes the photochemical chlorination of L-isoleucine followed by hydrolysis, which has been shown to yield sotolon effectively .
  3. Enantioselective Synthesis: Recent studies have focused on synthesizing racemic and enantioenriched forms of sotolon using tartaric acid as a chiral source. This method has demonstrated high yields and selectivity .

Technical Parameters

  • Temperature: Reactions are often conducted at elevated temperatures (above 70 °C) to facilitate product formation.
  • pH Control: Maintaining an optimal pH (around 5) is crucial for maximizing yields during synthesis .
  • Yield: The yield from these synthetic routes can vary, with some methods achieving over 90% efficiency under optimized conditions .
Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one features:

  • Furan Ring: A five-membered aromatic ring containing four carbon atoms and one oxygen atom.
  • Hydroxyl Group: A hydroxyl (-OH) group attached to the carbon at position 3.
  • Methyl Groups: Two methyl (-CH₃) groups located at positions 4 and 5.

Structural Data

  • Molecular Formula: C₆H₈O₃
  • Molecular Weight: 128.13 g/mol
  • Melting Point: Approximately 25 to 29 °C .

The compound's structure allows it to participate in various chemical reactions, influencing its reactivity and applications.

Chemical Reactions Analysis

3-Hydroxy-4,5-dimethylfuran-2(5H)-one can undergo several types of chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The furan ring is susceptible to electrophilic substitution reactions with halogens or nucleophiles under controlled conditions .

Common Reagents

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
  • Substituents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻) .
Mechanism of Action

The mechanism of action for 3-Hydroxy-4,5-dimethylfuran-2(5H)-one primarily involves its role in metabolic pathways related to threonine degradation. It acts as an intermediate in various biochemical processes:

  1. Metabolic Role: Sotolon is investigated for its involvement in the metabolic pathways that convert threonine into other biochemical compounds.
  2. Flavor Compound Formation: In food chemistry, sotolon contributes to the flavor profile of certain beverages, particularly aged sake, by enhancing aromatic characteristics .

Relevant Data

Research indicates that sotolon can be generated from thermal reactions involving amino acids and sugars, contributing significantly to its flavoring properties in food products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one include:

  • Appearance: Typically a colorless liquid or solid.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Stability: Relatively stable under standard conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Boiling Point: Not extensively documented but expected to be above room temperature due to its molecular weight.
  • Density: Density values are not widely reported but can be inferred based on similar compounds within the furanone class.
Applications

3-Hydroxy-4,5-dimethylfuran-2(5H)-one has several important applications across various fields:

  1. Flavoring Agent: Utilized in the food industry for its unique flavor profile, particularly in beverages like sake and certain wines .
  2. Model Compound in Research: Used extensively in studies related to furanone chemistry and flavor compound formation mechanisms.
  3. Biological Research: Investigated for its role in metabolic pathways involving amino acids, providing insights into biochemical processes relevant to nutrition and health .

Properties

CAS Number

28664-35-9

Product Name

3-Hydroxy-4,5-dimethylfuran-2(5H)-one

IUPAC Name

4-hydroxy-2,3-dimethyl-2H-furan-5-one

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3

InChI Key

UNYNVICDCJHOPO-UHFFFAOYSA-N

SMILES

CC1C(=C(C(=O)O1)O)C

Synonyms

3-Hydroxy-4,5-dimethyl-2(5H)furanone; _x000B_3,4-Dimethyl-2-hydroxy-2-butan-1,4-olide; 3-Hydroxy-4,5-dimethyl-2(5H)-furanone; 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one; Sautalone; Sotolon; Sotolone

Canonical SMILES

CC1C(=C(C(=O)O1)O)C

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